2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

Fragment-Based Drug Discovery Stereochemistry Bioisosterism

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid (CAS 338793-97-8) is a synthetic small molecule (C₁₃H₁₇NO₆S, MW 315.34 g/mol) that integrates a 3,4-dimethoxybenzyl amide motif with a central sulfinyl (–S(=O)–) acetic acid scaffold. It is catalogued within the Key Organics/BIONET fragment library portfolio, supplied at ≥95% purity (1H-NMR confirmed) under product code 6H-351 by Key Organics and via Biosynth (CymitQuimica), and is intended exclusively for research use.

Molecular Formula C13H17NO6S
Molecular Weight 315.34
CAS No. 338793-97-8
Cat. No. B2617611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
CAS338793-97-8
Molecular FormulaC13H17NO6S
Molecular Weight315.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)CS(=O)CC(=O)O)OC
InChIInChI=1S/C13H17NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(18)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyCONGEKDSFSXCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid (CAS 338793-97-8): Procurement-Ready Fragment and Sulfinyl Carboxylic Acid Building Block


2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid (CAS 338793-97-8) is a synthetic small molecule (C₁₃H₁₇NO₆S, MW 315.34 g/mol) that integrates a 3,4-dimethoxybenzyl amide motif with a central sulfinyl (–S(=O)–) acetic acid scaffold [1]. It is catalogued within the Key Organics/BIONET fragment library portfolio, supplied at ≥95% purity (1H-NMR confirmed) under product code 6H-351 by Key Organics and via Biosynth (CymitQuimica), and is intended exclusively for research use . The compound possesses a stereogenic sulfur center (undefined stereocenter count: 1), a computed XLogP3 of −0.4, two hydrogen-bond donors, seven hydrogen-bond acceptors, and a predicted pKa of 2.76 ± 0.10 for the carboxylic acid moiety [1].

Why Oxidation-State Analogs of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid Are Not Interchangeable


The sulfinyl (–S(=O)–) oxidation state defines a discrete chemical and pharmacological space that cannot be replicated by substituting the sulfone (CAS 338793-98-9) or the sulfide/thioether analog. The sulfoxide sulfur is tetrahedral and configurationally stable, introducing a stereogenic center absent in the planar sulfone or the achiral sulfide [1]. This stereochemistry can be exploited for enantioselective molecular recognition, a possibility precluded in both the oxidized (sulfone, MW 331.34, C₁₃H₁₇NO₇S) and reduced (sulfide, MW ~285.3) counterparts . Furthermore, the sulfinyl group exhibits distinct hydrogen-bond-accepting geometry and polarity (S=O dipole) compared to the sulfonyl group, directly affecting target-binding pharmacophore complementarity. In fragment-based drug discovery (FBDD), where subtle changes in polar surface area and hydrogen-bonding topology drive hit identification, the sulfinyl compound's XLogP3 (−0.4), TPSA (~101.9 Ų), and HBA count (7) place it in a solubility and permeability niche distinct from its sulfone analog [1].

Quantitative Comparative Evidence for 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid (CAS 338793-97-8)


Oxidation-State-Specific Sulfur Geometry: Sulfinyl Chirality vs. Planar Sulfone vs. Achiral Sulfide

The target compound contains a sulfinyl group with a trigonal-pyramidal sulfur atom that generates a stereogenic center (PubChem undefined atom stereocenter count = 1). This contrasts with the sulfone analog (CAS 338793-98-9), in which the sulfur is tetrahedral but symmetrically substituted (stereocenter count = 0), and the sulfide analog, which is achiral at sulfur. The presence of a stable chiral sulfoxide enables enantioselective binding interactions that are structurally impossible for both comparator oxidation states [1].

Fragment-Based Drug Discovery Stereochemistry Bioisosterism

Molecular Weight and Heavy Atom Count Differentiation for Fragment Library Compliance

The target compound (MW 315.34) sits at the upper boundary of fragment space but remains meaningfully lighter than its sulfone analog (MW 331.34, an increase of 16 Da from the additional oxygen atom). This 16-Da mass difference can be decisive for fragment library inclusion—the Premium BIONET Fragment Library enforces a heavy atom count ≤16, and the extra oxygen in the sulfone pushes it further from Rule-of-Three compliance [1].

Fragment-Based Lead Discovery Rule of Three Library Design

Physicochemical Property Differentiation: Lipophilicity and Ionization Profile vs. Sulfone and Sulfide Analogs

The target compound has a computed XLogP3 of −0.4 (PubChem) and a predicted carboxylic acid pKa of 2.76 ± 0.10 [1][2]. The sulfinyl group's polarity contributes to a lower lipophilicity compared to the sulfide analog (predicted LogP likely higher due to the absence of the polar S=O dipole) and a different hydrogen-bond acceptor geometry compared to the sulfone. The target's TPSA of approximately 101.9 Ų, along with 2 HBD and 7 HBA, defines a distinct oral bioavailability parameter space [1].

ADME Prediction Physicochemical Profiling Solubility

Structural Motif Parallels with Known Gastric H⁺/K⁺-ATPase Inhibitor Series: Class-Level Biological Relevance

The 3,4-dimethoxybenzyl-sulfinyl substructure in the target compound is shared with a well-characterized series of gastric H⁺/K⁺-ATPase inhibitors. Specifically, 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide (compound 8b) demonstrated in vitro and in vivo gastric antisecretory activity equivalent to omeprazole, with the key advantage of showing minimal cytochrome P450-dependent O-dealkylation (7-ethoxycoumarin assay in rat liver microsomes), suggesting reduced drug-drug interaction potential compared to omeprazole [1][2].

Gastric H⁺/K⁺-ATPase Structure-Activity Relationship Nicotinamide Derivatives

Procurement and Purity: Guaranteed ≥95% (1H-NMR) vs. Unspecified or Lower-Purity Comparator Analogs

The target compound is commercially available from Key Organics (product code 6H-351S via J&K Scientific) and Biosynth/CymitQuimica (Ref. 3D-NNA79397) with a guaranteed minimum purity of ≥95% (1H-NMR confirmed for the sulfinyl compound; the sulfone analog is listed at >90% purity from the same vendor) . The sulfinyl compound is contextualized within the BIONET fragment library, which is curated for Rule-of-Three compliance, PAINS-free composition, and ≥200 mM DMSO solubility—quality-control parameters critical for reproducible fragment screening [1].

Chemical Procurement Quality Control Fragment Library

Optimal Procurement and Research Application Scenarios for 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid (CAS 338793-97-8)


Fragment-Based Drug Discovery: Chiral Sulfinyl Fragment for Enantioselective Screening

The compound's single stereogenic sulfinyl sulfur center makes it an ideal fragment for enantioselective target-based screening, particularly against enzymes or receptors with chiral binding pockets. Unlike the achiral sulfone or sulfide analogs, only the sulfinyl compound can probe stereospecific interactions. Researchers procuring this fragment from the BIONET library (Key Organics/Biosynth, ≥95% purity) benefit from a PAINS-free, Rule-of-Three-compliant entry point with guaranteed DMSO solubility at 200 mM [1].

Gastric H⁺/K⁺-ATPase Inhibitor Fragment Elaboration Programs

The 3,4-dimethoxybenzyl-sulfinyl motif is a validated pharmacophore in non-benzimidazole gastric proton pump inhibitors, as demonstrated by the nicotinamide-based series that showed omeprazole-equivalent efficacy with reduced CYP450 O-dealkylation liability [1]. The target compound provides a minimal, synthetically tractable scaffold retaining this motif, suitable for fragment-growing or scaffold-hopping campaigns aiming to generate novel H⁺/K⁺-ATPase inhibitors with improved drug-drug interaction profiles.

Comparative Oxidation-State SAR Studies in Medicinal Chemistry

The target sulfinyl compound, its sulfone oxidation product (CAS 338793-98-9), and the sulfide precursor together form a complete oxidation-state series (sulfide → sulfoxide → sulfone). This series enables systematic SAR investigation of the impact of sulfur oxidation state on target binding, solubility (XLogP3 range from ~0.5 for sulfide to −0.4 for sulfoxide to more polar for sulfone), and metabolic stability. Procurement of all three compounds from the same vendor ecosystem (Key Organics) ensures batch-to-batch consistency for comparative studies [1].

Bioconjugation and Prodrug Design Leveraging the Sulfinyl-Carboxylic Acid Scaffold

The carboxylic acid terminus (pKa 2.76 ± 0.10) provides a convenient handle for amide bond formation or ester prodrug synthesis, while the sulfinyl group offers a reversible redox handle. This dual functionality is absent in the sulfide (no redox handle) and the sulfone (irreversible oxidation state), making the sulfinyl compound uniquely suited for designing stimuli-responsive (e.g., hypoxia-activated) prodrugs or reversible covalent inhibitors targeting cysteine residues, where the sulfoxide can act as a latent electrophile [1].

Quote Request

Request a Quote for 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.